Cyclin K Degradation Potency vs. HQ461
HQ005 demonstrates a marked improvement in degradation potency for its target, cyclin K (CCNK), compared to its close structural analog, HQ461 [1]. The key structural difference between the two compounds is the presence of a hydroxymethyl group on the pyridine ring in HQ005, whereas HQ461 features a methyl group [2].
| Evidence Dimension | Cyclin K (CCNK) Degradation Potency (DC50) |
|---|---|
| Target Compound Data | 41 nM |
| Comparator Or Baseline | HQ461 (DC50 = 130 nM) |
| Quantified Difference | Approximately 3.2-fold more potent than HQ461 |
| Conditions | Cellular degradation assay measuring cyclin K levels in human cancer cells. The exact cell line is not specified in the primary publication abstract but is standard practice for this type of analysis. |
Why This Matters
This 3.2-fold increase in potency allows for a lower effective concentration in cellular assays, reducing the risk of off-target effects and improving the experimental window for studying cyclin K degradation biology.
- [1] Lv, L., Chen, P., Cao, L., Li, Y., Zeng, Z., Cui, Y., Wu, Q., Li, J., Wang, J.H., Dong, M.Q., Qi, X., Han, T. Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation. eLife. 2020; 9: e59994. View Source
- [2] PubChem. Compound Summary for CID 165665550. 2-[2-[[6-(hydroxymethyl)pyridin-2-yl]amino]-1,3-thiazol-4-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide. National Center for Biotechnology Information. View Source
